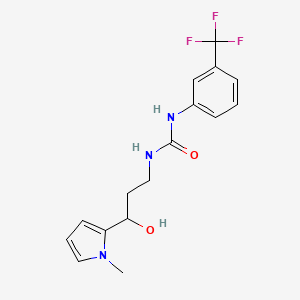

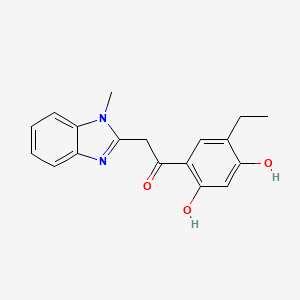

1-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)-3-(3-(trifluoromethyl)phenyl)urea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)-3-(3-(trifluoromethyl)phenyl)urea is a useful research compound. Its molecular formula is C16H18F3N3O2 and its molecular weight is 341.334. The purity is usually 95%.

BenchChem offers high-quality 1-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)-3-(3-(trifluoromethyl)phenyl)urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)-3-(3-(trifluoromethyl)phenyl)urea including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Urease Inhibitors and Gastric Infections

Urease Inhibitors as Potential Drugs for Gastric and Urinary Tract Infections : Urease, the enzyme catalyzing urea hydrolysis, plays a significant role in infections caused by Helicobacter pylori in the gastric tract and Proteus species in the urinary tract. Urease inhibitors, including urea derivatives, have been extensively studied for their potential in treating these infections. Despite acetohydroxamic acid being the only clinically used urease inhibitor, it presents severe side effects, indicating the need for further exploration of urease inhibition's full potential. This area includes the use of herbal extracts as sources of polyphenolic urease inhibitors, considered for complementary or alternative therapies (Kosikowska & Berlicki, 2011).

Ureas in Drug Design

Ureas Applications in Drug Design

: Ureas exhibit unique hydrogen bonding capabilities, making them crucial in drug-target interactions. Research has demonstrated ureas' broad range of bioactivities, making them a central focus in drug design for improving selectivity, stability, toxicity, and pharmacokinetic profiles. Various urea derivatives have been explored as modulators for biological targets, including kinases, NAMPT, and epigenetic enzymes, confirming the urea moiety's importance in medicinal chemistry (Jagtap et al., 2017).

Urea Biosensors

Urea Biosensors A Comprehensive Review

: Urea biosensors are advancing in detecting and quantifying urea concentration, relevant in medical diagnostics and various industries. These biosensors use urease as a bioreceptor element, with recent decades seeing the use of nanoparticles and conducting polymers for enzyme immobilization. The review discusses sensing parameters based on materials used for enzyme immobilization, offering insights into urea biosensors' future development (Botewad et al., 2021).

Supramolecular Chemistry

Supramolecular Capsules Derived from Calixpyrrole Scaffolds : Calixpyrrole derivatives, including those modified with urea groups, have been employed in the assembly of molecular capsules. These structures, due to their ability to form dimeric capsules with polar functionalized interiors, showcase the versatility of urea derivatives in constructing supramolecular architectures, highlighting an interesting intersection between organic synthesis and supramolecular chemistry (Ballester, 2011).

Urea Metabolism in Ruminants

Urea Metabolism and Regulation by Rumen Bacterial Urease in Ruminants : This review focuses on the utilization of urea in ruminants, highlighting its importance as a non-protein nitrogen source in their diet. It discusses the role of rumen bacterial urease in hydrolyzing urea to ammonia, which is then used for microbial protein synthesis, essential for ruminants' protein requirements. The paper underscores the significance of understanding urea metabolism for improving urea utilization efficiency in ruminants (Jin et al., 2018).

properties

IUPAC Name |

1-[3-hydroxy-3-(1-methylpyrrol-2-yl)propyl]-3-[3-(trifluoromethyl)phenyl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18F3N3O2/c1-22-9-3-6-13(22)14(23)7-8-20-15(24)21-12-5-2-4-11(10-12)16(17,18)19/h2-6,9-10,14,23H,7-8H2,1H3,(H2,20,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXKZXMSVSXKJMR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC=C1C(CCNC(=O)NC2=CC=CC(=C2)C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18F3N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)-3-(3-(trifluoromethyl)phenyl)urea | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(2-chlorophenyl)-6-methyl-3-[4-[(E)-2-phenylethenyl]sulfonylpiperazine-1-carbonyl]pyridazin-4-one](/img/structure/B2681986.png)

![4,5-Dimethyl-6-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]pyrimidine](/img/structure/B2681987.png)

![8-(2-(diethylamino)ethyl)-1,7-dimethyl-3-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2681988.png)

![Methyl 5-[(3-methylphenoxy)methyl]furan-2-carboxylate](/img/structure/B2681989.png)

![1-(4-fluorobenzyl)-3-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)urea](/img/structure/B2681990.png)

![N-(4-methoxyphenyl)-2-((7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B2681996.png)

![1-[(3-Methyl-2-oxo-2,3-dihydro-1,3-benzoxazol-6-yl)sulfonyl]piperidine-4-carboxylic acid](/img/structure/B2681998.png)

![4-(2,3-Dihydro-1,4-benzodioxine-5-carbonyl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B2682003.png)

![2-[(1-methanesulfonylpiperidin-4-yl)methyl]-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one](/img/structure/B2682009.png)